molecular formula C8H8ClNO B170213 2-(2-Chlorophenyl)acetamide CAS No. 10268-06-1

2-(2-Chlorophenyl)acetamide

Cat. No. B170213
CAS RN: 10268-06-1
M. Wt: 169.61 g/mol
InChI Key: WBJGNXYBEZIOES-UHFFFAOYSA-N
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Description

“2-(2-Chlorophenyl)acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is used as an intermediate for pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “2-(2-Chlorophenyl)acetamide” consists of a benzene ring attached to an acetamide group with a chlorine atom on the benzene ring . The molecular weight is 169.61 .


Physical And Chemical Properties Analysis

“2-(2-Chlorophenyl)acetamide” is a solid compound . It has a density of 1.3±0.1 g/cm³, a boiling point of 344.9±25.0 °C at 760 mmHg, and a flash point of 162.4±23.2 °C .

Scientific Research Applications

Antiviral and Neuroprotective Properties

A novel derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise in treating Japanese encephalitis. It significantly reduced viral load and increased survival in infected mice (Ghosh et al., 2008).

Crystal Structure Analysis

Studies on the crystal structure of related acetamides, including 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, have provided insights into molecular interactions and properties, which are critical for understanding and developing new compounds (Saravanan et al., 2016).

Nonlinear Optical Properties

Research on acetamide structures, including derivatives of 2-(2-Chlorophenyl)acetamide, has explored their nonlinear optical properties, indicating potential for applications in photonic devices like optical switches and modulators (Castro et al., 2017).

Antibacterial Activity

Various derivatives of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, including those related to 2-(2-Chlorophenyl)acetamide, have shown moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Desai et al., 2008).

Photochemical and Thermochemical Modeling

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, related to 2-(2-Chlorophenyl)acetamide, have been conducted to analyze their efficiency as photosensitizers in dye-sensitized solar cells, indicating potential in photovoltaic applications (Mary et al., 2020).

Insecticidal Efficacy

Phenoxyacetamide derivatives, such as N-(4-chlorophenyl)-2-phenoxyacetamide, exhibited significant insecticidal effects against pests like the cotton leafworm, showcasing potential applications in pest control (Rashid et al., 2021).

Quantum Chemical Calculations

Studies involving quantum chemical calculations of derivatives of 2-(2-Chlorophenyl)acetamide have provided insights into their conformation, vibrational spectroscopic, electronic, and thermodynamic properties, which are essential for understanding their reactivity and potential applications (Choudhary et al., 2014).

Safety And Hazards

“2-(2-Chlorophenyl)acetamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJGNXYBEZIOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348858
Record name 2-(2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)acetamide

CAS RN

10268-06-1
Record name 2-(2-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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